molecular formula C15H20N2O4 B7921911 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921911
M. Wt: 292.33 g/mol
InChI Key: FZHKJNGIZYRUHP-UHFFFAOYSA-N
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Description

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353975-42-4) is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a carboxymethyl-amino substituent at the 4-position of the piperidine ring. Its molecular formula is C17H24N2O4, with a molecular weight of 320.4 g/mol . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor-targeted agents .

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpiperidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(19)10-16-13-6-8-17(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHKJNGIZYRUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the reaction of piperidine with a carboxymethylating agent to introduce the carboxymethyl group. Subsequently, the benzyl ester group is added through esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The piperidine ring can be oxidized to form derivatives.

  • Reduction: Reduction reactions can be performed on the carboxymethyl group.

  • Substitution: The benzyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine derivatives with different oxidation states.

  • Reduction Products: Reduced carboxymethyl derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the benzyl ester.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug development and as a pharmaceutical intermediate.

  • Industry: Applications in material science and as a chemical reagent.

Mechanism of Action

The mechanism by which 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name CAS Number Molecular Formula Substituent at 4-Position Molecular Weight (g/mol) Key Applications/Notes
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1353975-42-4 C17H24N2O4 Carboxymethyl-amino 320.4 Intermediate in drug synthesis
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1353957-39-7 C19H28N2O4 Carboxymethyl-ethyl-amino 348.4 Discontinued; limited research data
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate 130312-10-6 C15H19NO3 2-Oxoethyl 261.3 High purity (≥99%); used in peptide design
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester 629625-96-3 C14H17F3N2O2 Trifluoromethyl and amino 302.3 Potential CNS drug candidate
4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylate 1353996-73-2 C19H29N3O3 Branched amino-acid substituent 347.5 Peptidomimetic research
Key Observations:

Substituent Effects on Polarity: The trifluoromethyl group in 629625-96-3 increases hydrophobicity (XLogP3 ≈ 1.2 estimated), enhancing blood-brain barrier permeability compared to the carboxymethyl-amino variant . The carboxymethyl-amino group in the target compound introduces hydrogen-bonding capacity, improving solubility in polar solvents .

Biological Activity: Piperidine derivatives with amino-acid side chains (e.g., 1353996-73-2) exhibit enhanced binding to proteolytic enzymes, making them valuable in protease inhibitor design . The 2-oxoethyl substituent in 130312-10-6 facilitates conjugation with nucleophiles, enabling its use in prodrug strategies .

Stability Notes:
  • Benzyl esters (e.g., target compound) are prone to hydrolysis under basic conditions, whereas tert-butyl esters (e.g., 1154101-11-7 ) offer superior stability .
  • The trifluoromethyl group in 629625-96-3 enhances metabolic stability, reducing susceptibility to cytochrome P450 oxidation .

Biological Activity

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester, also known as benzyl 4-(carboxymethylamino)piperidine-1-carboxylate, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with carboxymethyl and benzyl ester functional groups. Its molecular formula is C13H17N2O4C_{13}H_{17}N_{2}O_{4} with a molecular weight of approximately 255.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may modulate enzyme activity and receptor binding, influencing downstream signaling pathways. Such interactions can lead to diverse biological effects, including anti-inflammatory and analgesic properties.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against Escherichia coli and Staphylococcus aureus. Compounds similar to this compound demonstrated effective inhibition, indicating potential therapeutic applications in treating bacterial infections .
  • Analgesic Properties : Another research highlighted the analgesic effects of piperidine derivatives in animal models. The study found that these compounds could significantly reduce pain responses, suggesting their utility in pain management therapies .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The carboxymethyl group is introduced via nucleophilic substitution reactions, while the benzyl ester is formed through esterification processes.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of E. coli and S. aureus
AnalgesicReduces pain responses in animal models
Enzyme ModulationPotential to modulate enzyme activities

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